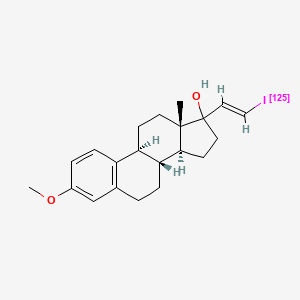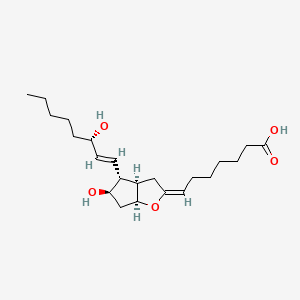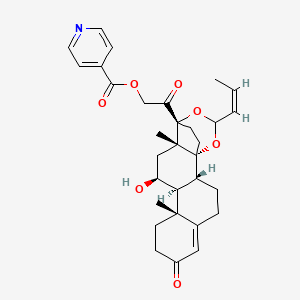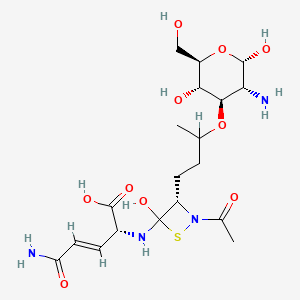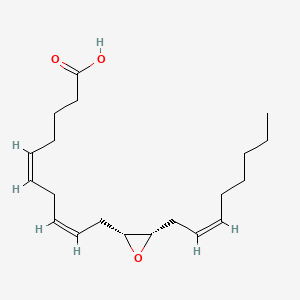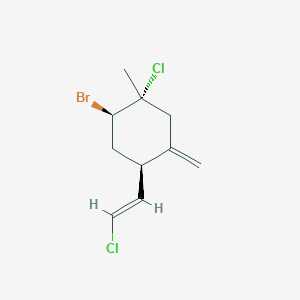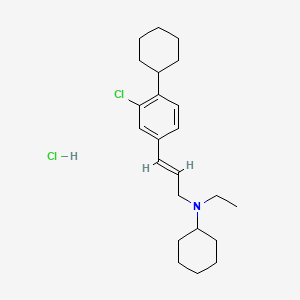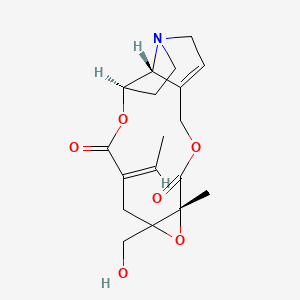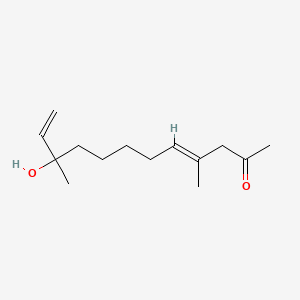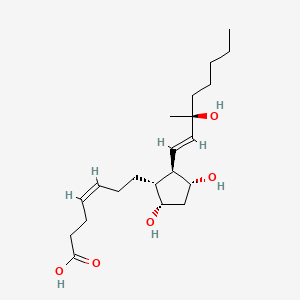![molecular formula C24H36N4O6S2 B1236535 (7Z,16Z)-7-ethylidene-4,21-di(propan-2-yl)-2-oxa-12,13-dithia-5,8,20,23-tetrazabicyclo[8.7.6]tricos-16-ene-3,6,9,19,22-pentone](/img/structure/B1236535.png)
(7Z,16Z)-7-ethylidene-4,21-di(propan-2-yl)-2-oxa-12,13-dithia-5,8,20,23-tetrazabicyclo[8.7.6]tricos-16-ene-3,6,9,19,22-pentone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Romidepsin is an intravenously administered histone deacetylase inhibitor and antineoplastic agent that is approved for use in refractory or relapsed cutaneous and peripheral T cell lymphomas. Romidepsin is associated with modest rate of minor serum enzyme elevations during therapy but has not been linked to cases of clinically apparent liver injury, although it has been reported to cause reactivation of hepatitis B.
Scientific Research Applications
Crystal Structure Analysis
(7Z,16Z)-7-ethylidene-4,21-di(propan-2-yl)-2-oxa-12,13-dithia-5,8,20,23-tetrazabicyclo[8.7.6]tricos-16-ene-3,6,9,19,22-pentone, also known as FK228 or romidepsin, has been crystallized for structural analysis. This compound demonstrates unique molecular structure and is stabilized by intramolecular hydrogen bonds. Such structural insights are crucial for understanding its interaction with biological molecules (Liu, Wang, & Cheng, 2012).
Antitumor Activities
FK228 shows significant antitumor activities. It exhibits antiproliferative and apoptotic properties in various malignancies. For instance, it's effective against human lymphoma U-937 cells, inducing apoptosis, cell cycle arrest, and differentiation. This compound influences gene expression through histone acetylation, contributing to its antitumor effects (Sasakawa et al., 2002). Additionally, FK228 has shown potency against different experimental tumors in animals, suggesting its potential as a new cancer treatment drug (Ueda et al., 1994).
Mechanism-Based Inhibition and Cellular Resistance
Studies have examined the mechanisms underlying the antitumor effects of FK228. For instance, its resistance in human osteosarcoma cell lines was found to be related to overexpression of P-glycoprotein and activation of the MAPK pathway by FK228. Understanding these mechanisms is crucial for developing strategies to overcome resistance and enhance therapeutic efficacy (Matsubara et al., 2009).
Resistance Mechanisms in Cancer Cell Lines
Research has shown that resistance to FK228 in cancer cell lines is mediated by reversible induction of MDR1, a multidrug resistance protein. This revelation is significant in understanding the dynamics of chemoresistance and developing effective countermeasures (Xiao et al., 2005).
Impact on Expression of Angiogenesis Factors
FK228's antitumor efficacy is partly attributed to its effect on the expression of angiogenesis factors. It suppresses VEGF mRNA expression in prostate cancer cells and affects histone acetylation in the VEGF promoter regions. These insights are critical for the development of novel anticancer strategies (Sasakawa et al., 2003).
properties
Product Name |
(7Z,16Z)-7-ethylidene-4,21-di(propan-2-yl)-2-oxa-12,13-dithia-5,8,20,23-tetrazabicyclo[8.7.6]tricos-16-ene-3,6,9,19,22-pentone |
|---|---|
Molecular Formula |
C24H36N4O6S2 |
Molecular Weight |
540.7 g/mol |
IUPAC Name |
(7Z,16Z)-7-ethylidene-4,21-di(propan-2-yl)-2-oxa-12,13-dithia-5,8,20,23-tetrazabicyclo[8.7.6]tricos-16-ene-3,6,9,19,22-pentone |
InChI |
InChI=1S/C24H36N4O6S2/c1-6-16-21(30)28-20(14(4)5)24(33)34-15-9-7-8-10-35-36-12-17(22(31)25-16)26-23(32)19(13(2)3)27-18(29)11-15/h6-7,9,13-15,17,19-20H,8,10-12H2,1-5H3,(H,25,31)(H,26,32)(H,27,29)(H,28,30)/b9-7-,16-6- |
InChI Key |
OHRURASPPZQGQM-YGMKGBIRSA-N |
Isomeric SMILES |
C/C=C\1/C(=O)NC(C(=O)OC/2CC(=O)NC(C(=O)NC(CSSCC/C=C2)C(=O)N1)C(C)C)C(C)C |
Canonical SMILES |
CC=C1C(=O)NC(C(=O)OC2CC(=O)NC(C(=O)NC(CSSCCC=C2)C(=O)N1)C(C)C)C(C)C |
Pictograms |
Acute Toxic; Irritant; Health Hazard; Environmental Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



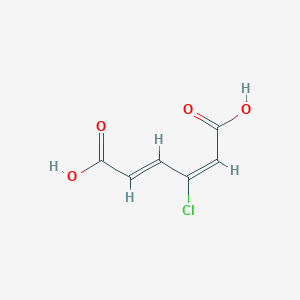

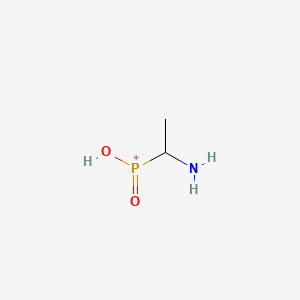
![[11C]Phno](/img/structure/B1236458.png)
